![molecular formula C15H22N2O2S2 B2492385 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide CAS No. 2415472-50-1](/img/structure/B2492385.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide, also known as TMX-202, is a novel small molecule that has been developed for its potential therapeutic applications. It is a thiophene-containing compound that has been synthesized through a multi-step organic synthesis process. TMX-202 has been found to have promising properties in various scientific research applications, including its potential as an anticancer agent.
作用機序
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and radiosensitizing effects, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals.
実験室実験の利点と制限
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide in lab experiments is its potency and specificity against cancer cells. However, one limitation of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the investigation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of more potent and selective analogs of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. Another direction is the investigation of the potential of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide and to optimize its use in cancer treatment.
合成法
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the thiophene ring, and the attachment of the oxan-4-ylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been described in detail in a published research article by the developers of the compound.
科学的研究の応用
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has also been investigated for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
特性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-6-19-7-3-15)17-4-9-20-10-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZDFJUINKNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

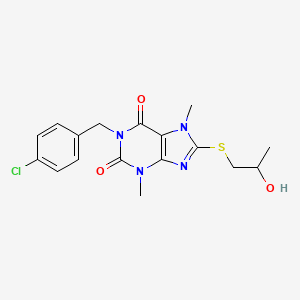
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
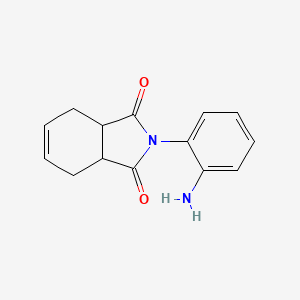
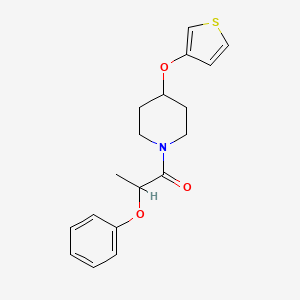
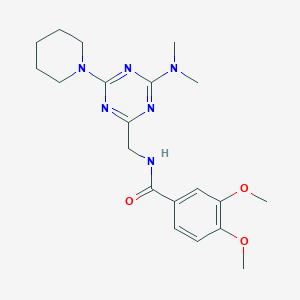

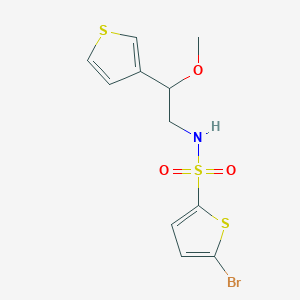
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
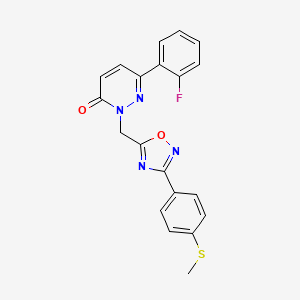
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)